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For Researchers, Scientists, and Drug Development Professionals

Introduction
Trivertal, a common fragrance raw material chemically known as 2,4-dimethyl-3-

cyclohexenecarboxaldehyde, serves as a readily available and cost-effective precursor for the

synthesis of a novel spirocyclic (alkyl)(amino)carbene (CAAC) ligand. This bulky and rigid

ligand has demonstrated significant potential in stabilizing transition-metal catalysts, particularly

gold(I) complexes. The unique steric and electronic properties of the Trivertal-derived CAAC

ligand enable highly efficient and selective catalytic transformations, opening new avenues for

the synthesis of complex nitrogen-containing heterocyclic compounds relevant to drug

discovery and development.

These application notes provide a comprehensive overview of the synthesis of the Trivertal-
derived CAAC ligand, its corresponding gold(I) complex, and detailed protocols for its

application in the catalytic hydroamination of internal alkynes, a key step in the one-pot, three-

component synthesis of 1,2-dihydroquinoline derivatives.[1][2]

Data Presentation
The catalytic activity of the gold(I) complex of the Trivertal-derived spirocyclic CAAC ligand has

been evaluated in the three-component synthesis of 1,2-dihydroquinoline derivatives. The
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following tables summarize the quantitative data from these studies, highlighting the substrate

scope and yields of the catalytic reaction.

Table 1: Scope of the Three-Component Synthesis of 1,2-Dihydroquinolines[2]

Entry
Arylamine
(9)

Internal
Alkyne (8)

Terminal
Alkyne (10)

Product
(11)

Yield (%)

1 Aniline (9a)
Diphenylacet

ylene (8a)

Phenylacetyl

ene (10a)
11a 85

2

4-

Chloroaniline

(9b)

Diphenylacet

ylene (8a)

Phenylacetyl

ene (10a)
11b 80

3

4-

Methoxyanilin

e (9c)

Diphenylacet

ylene (8a)

Phenylacetyl

ene (10a)
11c 90

4 Aniline (9a)

1,2-Diphenyl-

1-propyne

(8b)

Phenylacetyl

ene (10a)
11e 75

5 Aniline (9a)
Diphenylacet

ylene (8a)

1-Hexyne

(10b)
11i 78

6

2,6-

Diisopropylan

iline (9e)

Diphenylacet

ylene (8a)

Phenylacetyl

ene (10a)
11j 70

Reaction conditions: 2d complex (5 mol%), KB(C6F5)4 (5 mol%), arylamine 9 (0.5 mmol),

internal alkyne 8 (0.55 mmol) in C6D6 (0.4 mL) heated at 120 °C until the amine was

completely consumed, then terminal alkyne 10 (0.5 mmol) was added and heated at 100 °C for

24 h. Yields were determined by 1H NMR using benzylmethyl ether as an internal standard.[2]

Experimental Protocols
Synthesis of the Spirocyclic (Alkyl)(amino)carbene
(CAAC) Ligand from Trivertal
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This protocol details the synthesis of the CAAC ligand starting from Trivertal. The procedure

involves the formation of an imine, followed by the generation of an iminium salt, and finally

deprotonation to yield the free carbene.

Step 1: Synthesis of Imine 5[2]

To a reaction flask containing molecular sieves (15 g) and a toluene solution (25 mL) of

Trivertal (a 95/5 mixture of cis and trans isomers) (8.05 mL, 7.54 g, 54.6 mmol), add 2,6-

diisopropylaniline (10.00 mL, 9.40 g, 53.0 mmol) at room temperature.

Stir the reaction mixture for 16 hours at 100 °C.

Remove the molecular sieves by filtration and concentrate the solution under vacuum.

Remove excess Trivertal by short-path distillation at 60 °C under high vacuum to afford

imine 5 as a yellow oil (14.57 g, 94% yield).

Step 2: Synthesis of Iminium Salt 7[2]

This step is inferred from the general synthesis of CAACs and the provided context, specific

details for this particular iminium salt were not in the provided search results.

Dissolve the imine 5 in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane).

Add a suitable alkylating or protonating agent (e.g., a strong acid like HBF4 or a triflate

source) to form the corresponding iminium salt.

The iminium salt typically precipitates from the solution and can be collected by filtration,

washed with a non-polar solvent, and dried under vacuum.

Step 3: Synthesis of CAAC Ligand 1d[2]

To a solution of the iminium salt 7 (1.00 g, 2.36 mmol) in diethyl ether (10 mL) at -78 °C, add

a solution of lithium diisopropylamide (LDA) (0.51 g, 4.72 mmol) in diethyl ether (10 mL).

Allow the mixture to warm to room temperature and stir for 2 hours.

Remove the solvent in vacuo.
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Extract the residue twice with hexane (10 mL).

Remove the solvent under vacuum to afford the carbene ligand 1d as a white solid (0.79 g,

95% yield).

Synthesis of the Gold(I)-CAAC Complex
The gold(I) complex is prepared by the reaction of the free carbene with a suitable gold(I)

precursor.

General Protocol for the Synthesis of (CAAC)AuCl Complex (e.g., 2d)

In a glovebox, dissolve the CAAC ligand (1d) in a suitable solvent such as THF or

dichloromethane.

Add one equivalent of a gold(I) precursor, such as (Me2S)AuCl or (tht)AuCl (tht =

tetrahydrothiophene).

Stir the reaction mixture at room temperature for a few hours.

The formation of the complex can be monitored by TLC or NMR spectroscopy.

Upon completion, remove the solvent under vacuum. The resulting solid complex can be

purified by crystallization from a suitable solvent system (e.g., layering hexane onto a

concentrated dichloromethane solution).

Catalytic Three-Component Synthesis of 1,2-
Dihydroquinolines
This one-pot protocol utilizes the in-situ generated cationic gold(I)-CAAC catalyst for the

synthesis of 1,2-dihydroquinolines from an arylamine, an internal alkyne, and a terminal alkyne.

Protocol:[2]

In a glovebox, to a J. Young NMR tube, add the gold(I)-CAAC complex (e.g., 2d, 5 mol%),

KB(C6F5)4 (5 mol%), the arylamine 9 (0.5 mmol), and the internal alkyne 8 (0.55 mmol).

Add deuterated benzene (C6D6, 0.4 mL) as the solvent.
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Heat the sealed NMR tube at 120 °C and monitor the reaction progress by 1H NMR until the

arylamine is completely consumed.

Cool the reaction mixture to room temperature.

Add the terminal alkyne 10 (0.5 mmol) to the reaction mixture.

Reseal the NMR tube and heat at 100 °C for 24 hours.

After cooling, the yield of the 1,2-dihydroquinoline product 11 can be determined by 1H NMR

spectroscopy using an internal standard (e.g., benzylmethyl ether).

For isolation, the reaction mixture can be concentrated and purified by column

chromatography on silica gel.
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Caption: Synthesis of the spirocyclic CAAC ligand from Trivertal.

Experimental Workflow for 1,2-Dihydroquinoline
Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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